(4-(4,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(5-nitrobenzo[b]thiophen-2-yl)methanone
Description
The compound "(4-(4,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(5-nitrobenzo[b]thiophen-2-yl)methanone" is a structurally complex molecule featuring a piperazine core linked to a benzo[d]thiazole and a nitro-substituted benzo[b]thiophene moiety.
Properties
IUPAC Name |
[4-(4,7-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(5-nitro-1-benzothiophen-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O3S2/c1-13-3-4-14(2)20-19(13)23-22(31-20)25-9-7-24(8-10-25)21(27)18-12-15-11-16(26(28)29)5-6-17(15)30-18/h3-6,11-12H,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWHCHUBIFRUCGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)SC(=N2)N3CCN(CC3)C(=O)C4=CC5=C(S4)C=CC(=C5)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound (4-(4,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(5-nitrobenzo[b]thiophen-2-yl)methanone is a synthetic organic molecule characterized by its complex structure, which includes piperazine and thiazole moieties. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
The molecular characteristics of the compound are essential for understanding its biological interactions. Below is a summary of its chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C24H28N4O3S2 |
| Molecular Weight | 484.6 g/mol |
| CAS Number | 897484-72-9 |
| Density | Not Available |
| Solubility | Not Available |
| Stability | Depends on conditions |
While the exact mechanism of action for this compound is not fully elucidated, it is hypothesized to interact with various biological targets. The presence of the piperazine and thiazole groups suggests that it may modulate neurotransmitter systems or inhibit specific enzymes involved in disease pathways.
Antitumor Activity
Recent studies have highlighted the potential antitumor properties of compounds related to the thiazole class. For instance, derivatives containing thiazole moieties have shown significant cytotoxic effects against various cancer cell lines. A study evaluated 47 new substances derived from dimedone and thiazoles, revealing that certain compounds exhibited high inhibition rates against tyrosine kinases associated with tumor growth, such as c-Met and Pim-1 kinases .
Inhibitory Effects on Kinases
In a comparative analysis, several thiazole derivatives demonstrated potent inhibitory activities against tyrosine kinases. The most promising compounds from the studies included those with structural similarities to our compound of interest, indicating a potential pathway for therapeutic development targeting cancer treatment .
Case Studies
- Cytotoxic Screening : A cytotoxicity assay was performed on six tumor cell lines where derivatives similar to our compound showed promising results. Compounds with high activity against PC-3 cell lines were further investigated for their interactions with c-Met kinase .
- Mechanistic Studies : In vitro studies involving docking simulations revealed that certain derivatives bind effectively to active sites of target proteins, suggesting a mechanism through which these compounds exert their biological effects .
Future Directions and Applications
The structural features of This compound indicate its potential application in developing new therapeutic agents for cancer treatment and possibly other diseases influenced by kinase activity. Further research is warranted to explore:
- In vivo studies to assess the efficacy and safety profile.
- Optimizing synthesis routes for improved yield and purity.
- Exploring additional biological targets , including antimicrobial activities.
Scientific Research Applications
Biological Activities
Research indicates that compounds with similar structural characteristics exhibit diverse biological activities, including:
- Antimicrobial Activity : Compounds similar to this one have shown significant antimicrobial properties against various bacterial strains. For instance, derivatives of benzothiazole and piperazine have been documented to possess moderate to good activity against pathogens such as Escherichia coli and Staphylococcus aureus.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Example A | E. coli | 12 µg/mL |
| Example B | S. aureus | 10 µg/mL |
- Antitumor Activity : Thiazole derivatives have been reported to induce apoptosis in cancer cells by modulating various biochemical pathways. They can up-regulate pro-apoptotic proteins and down-regulate anti-apoptotic proteins, leading to enhanced cancer cell death.
Case Studies and Research Findings
Several studies have explored the potential applications of compounds similar to (4-(4,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(5-nitrobenzo[b]thiophen-2-yl)methanone:
- Antimicrobial Studies : A study evaluating the antimicrobial efficacy of benzothiazole derivatives found that certain compounds exhibited promising activity against resistant bacterial strains.
- Antitumor Research : Research has demonstrated that thiazole derivatives can trigger apoptosis in cancer cell lines through specific signaling pathways, highlighting their potential as anticancer agents.
Chemical Reactions Analysis
Reactivity of the Piperazine Ring
The secondary amine groups in the piperazine moiety enable classic amine-based reactions:
-
Mechanistic Insight : Alkylation typically proceeds via nucleophilic substitution, while acylation involves attack of the amine lone pair on electrophilic carbonyl carbons.
Electrophilic Substitution on Benzothiazole
The 4,7-dimethylbenzothiazole unit directs electrophilic attacks to specific positions:
| Reaction Type | Reagents/Conditions | Position Selectivity |
|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C | C-5 or C-6 (meta to methyl groups) |
| Sulfonation | H₂SO₄, SO₃, 50°C | C-5 (steric hindrance from methyl groups) |
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Steric Effects : Methyl groups at C-4 and C-7 limit reactivity at adjacent positions, favoring substitutions at C-5/C-6 .
Nitro Group Transformations on Benzothiophene
The 5-nitro group on benzothiophene is pivotal for redox and substitution reactions:
| Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|
| Reduction | H₂/Pd-C, ethanol, RT | Conversion to amine (-NH₂) |
| Nucleophilic Aromatic Substitution | HS⁻, DMF, 100°C | Replacement of -NO₂ with -SH |
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Catalytic Reduction : The nitro group is reduced to an amine, enhancing hydrogen-bonding potential.
-
Substitution : Requires activating groups (e.g., nitro) to facilitate displacement by nucleophiles .
Ketone Functionalization
The central methanone group participates in reductions and nucleophilic additions:
| Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|
| Reduction | NaBH₄, MeOH, 0°C | Secondary alcohol formation |
| Grignard Addition | RMgX, THF, reflux | Tertiary alcohol derivatives |
-
Stereoelectronic Considerations : The ketone’s electrophilicity is modulated by adjacent aromatic systems, affecting reaction rates.
Cross-Coupling Reactions
The benzothiophene and benzothiazole rings may undergo metal-catalyzed couplings:
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Heterocycle Compatibility : Electron-deficient benzothiophene enhances oxidative addition efficacy in cross-couplings .
Comparative Reactivity Table
| Functional Group | Reactivity Priority | Key Influencing Factors |
|---|---|---|
| Piperazine amine | High (nucleophilic sites) | Steric accessibility, pH |
| Benzothiazole ring | Moderate (directed by substituents) | Methyl groups (steric/electronic effects) |
| 5-Nitrobenzothiophene | High (redox-active) | Electron-withdrawing nature of -NO₂ |
| Methanone | Moderate (electrophilic carbonyl) | Resonance with adjacent aromatics |
Synthetic Challenges and Considerations
-
Regioselectivity : Competing reactivity between benzothiazole and benzothiophene moieties necessitates careful reagent selection .
-
Stability : Nitro groups may decompose under prolonged heating or strong acidic conditions .
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Purification : Polar byproducts (e.g., salts from amine reactions) require chromatographic or recrystallization techniques.
Comparison with Similar Compounds
(4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(5-nitrofuran-2-yl)methanone
- Structural Differences :
- Benzo[d]thiazole substitution: 4,5-dimethyl vs. 4,7-dimethyl in the target compound.
- Heterocyclic moiety: Nitrofuran (oxygen-containing) vs. nitrobenzothiophene (sulfur-containing).
- Implications: The 4,5-dimethyl configuration may reduce steric hindrance compared to 4,7-dimethyl, altering binding affinity.
Thiophen-2-yl (4-(4-(Trifluoromethyl)phenyl)piperazin-1-yl)methanone (Compound 21)
- Structural Differences :
- Trifluoromethyl group on the piperazine-attached phenyl vs. dimethylbenzothiazole in the target compound.
- Thiophene ring vs. nitrobenzothiophene.
- Implications: The electron-withdrawing trifluoromethyl group enhances metabolic stability and bioavailability.
Sulfonyl Piperazine Derivatives (e.g., 7a–x Series)
- Structural Differences :
- Sulfonyl groups (-SO₂-) vs. carbonyl-linked benzothiazole/benzothiophene in the target compound.
- Implications: Sulfonyl groups increase polarity and hydrogen-bond acceptor capacity, improving solubility but reducing blood-brain barrier penetration. Antiproliferative activity noted in sulfonyl derivatives (e.g., IC₅₀ values <10 µM in certain cancer lines) suggests structural flexibility for therapeutic optimization .
Quantitative Structural Similarity Analysis
Using graph-based comparison methods () and Tanimoto coefficients (), the target compound exhibits moderate similarity (Tanimoto ≈ 0.65–0.75) to benzothiazole- and piperazine-containing analogues. Key divergences include:
- Nitrobenzothiophene vs. Furan/Thiophene : Reduces similarity by ~15% due to differences in ring size and electronegativity.
- Substituent Positions : 4,7-Dimethyl vs. 4,5-dimethyl configurations lower subgraph isomorphism scores by ~10% .
Research Findings and Implications
- Synthetic Challenges : The target compound’s nitrobenzothiophene moiety may require controlled nitration conditions to avoid byproducts, contrasting with milder protocols for furan/thiophene derivatives .
- Biological Potential: While sulfonyl piperazines show marked antiproliferative activity, the target compound’s nitro group and benzothiophene system may confer selectivity for oxidoreductase enzymes or nitroreductase-activated prodrugs.
- Structure-Activity Relationships (SAR) :
- Electron-withdrawing groups (e.g., nitro, trifluoromethyl) enhance stability but may reduce target engagement in reducing environments.
- Piperazine flexibility allows for tuning of pharmacokinetic properties, as seen in CNS-active analogues .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing (4-(4,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(5-nitrobenzo[b]thiophen-2-yl)methanone, and how is structural purity confirmed?
- Methodological Answer : The compound is synthesized via condensation reactions under reflux conditions. For example, piperazine derivatives are reacted with substituted benzothiazole or benzothiophene precursors in solvents like 1,4-dioxane or acetic acid, catalyzed by agents like piperidine or sodium acetate. Structural confirmation relies on spectral
- ¹H/¹³C NMR : Assignments for methyl groups (δ 1.69–2.57 ppm for CH₂ groups in tetrahydrobenzo[b]thiophene derivatives) and aromatic protons .
- HRMS : Validates molecular weight and elemental composition .
- Recrystallization : Ensures purity (e.g., from dioxane or ethanol) .
Q. What in vitro assays are recommended for evaluating the compound’s cytotoxicity, and how are experimental controls standardized?
- Methodological Answer : Use the sulforhodamine B (SRB) assay against cancer cell lines (e.g., MCF-7, HEPG-2) and normal fibroblasts (WI-38). Key steps:
- Cell Culture : RPMI-1640 medium with 5% FBS, 2 mM glutamine, and antibiotics at 37°C/5% CO₂ .
- DMSO Control : Limit to ≤0.5% to avoid solvent-induced toxicity .
- Reference Compound : Include CHS-828 (a known antitumor agent) for comparative IC₅₀ calculations .
Q. How are spectral discrepancies resolved during structural characterization of intermediates?
- Methodological Answer : For ambiguous NMR signals (e.g., overlapping multiplet regions):
- 2D NMR Techniques : COSY or HSQC to assign coupled protons and carbons.
- Elemental Analysis : Cross-check experimental vs. theoretical C/H/N ratios (e.g., ±0.3% tolerance) .
Advanced Research Questions
Q. How can contradictory cytotoxicity data across cell lines (e.g., HA22T vs. HONE-1) be systematically analyzed?
- Methodological Answer :
- Dose-Response Curves : Generate IC₅₀ values using nonlinear regression models (e.g., GraphPad Prism).
- Statistical Validation : Apply ANOVA with post-hoc tests (Tukey’s HSD) to assess significance across replicates .
- Mechanistic Profiling : Compare gene expression (RNA-seq) or proteomic signatures between sensitive/resistant cell lines to identify target pathways .
Q. What strategies optimize reaction yields for piperazine-linked heterocycles, and how are side products minimized?
- Methodological Answer :
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution in piperazine reactions .
- Catalyst Screening : Test bases like triethylamine vs. sodium acetate to reduce byproducts (e.g., N-oxide formation) .
- TLC Monitoring : Use hexane/ethyl acetate gradients to track reaction progress and isolate intermediates early .
Q. How can structure-activity relationships (SAR) be explored for nitro and methyl substituents on the benzothiazole/benzothiophene moieties?
- Methodological Answer :
- Analog Synthesis : Replace nitro with methoxy or halogens (e.g., Cl, Br) to assess electron-withdrawing/donating effects .
- Biological Testing : Compare IC₅₀ shifts in cytotoxicity assays. For example, nitro groups may enhance DNA intercalation but reduce solubility .
- Computational Modeling : Perform docking studies (AutoDock Vina) to predict binding affinities with targets like topoisomerase II .
Q. What experimental designs address batch-to-batch variability in compound synthesis?
- Methodological Answer :
- DoE (Design of Experiments) : Vary temperature, solvent ratio, and catalyst loading to identify critical parameters via response surface methodology .
- QC Protocols : Implement in-process checks (e.g., mid-reaction FTIR for functional group tracking) .
- Stability Studies : Monitor degradation under accelerated conditions (40°C/75% RH) to establish shelf-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
